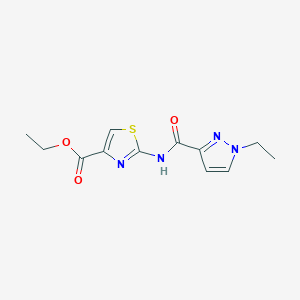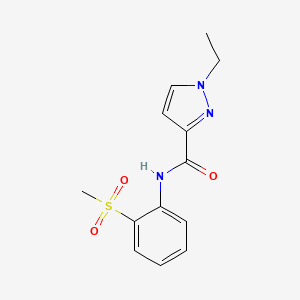![molecular formula C13H15N7O2 B6538085 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1169972-71-7](/img/structure/B6538085.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H15N7O2 and its molecular weight is 301.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.12872275 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound is a potent and selective inhibitor of Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs) . PARPs are involved in various cellular processes including DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with PARG, inhibiting its activity . This inhibition prevents the hydrolysis of ADP-ribose polymers, thereby maintaining the effects of PARPs . The sustained activity of PARPs can lead to various changes at the cellular level, depending on the specific PARP involved and the cellular context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PARP pathway . PARPs use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR), a biopolymer that modifies proteins involved in various cellular processes . By inhibiting PARG, the compound prevents the degradation of PAR, potentially affecting these processes.
Result of Action
The inhibition of PARG by the compound leads to sustained PARP activity, which can have various molecular and cellular effects. For instance, increased PARP activity can enhance DNA repair processes, potentially influencing cell survival and genomic stability . Excessive parp activity can also lead to cell death, particularly in the context of certain types of dna damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PARG . Additionally, the cellular environment, including the presence of cofactors, the state of the target cells, and the overall cellular context, can influence the compound’s efficacy .
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-4-20-6-5-9(18-20)11(21)14-13-16-15-12(22-13)10-7-8(2)17-19(10)3/h5-7H,4H2,1-3H3,(H,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKZSMFWKRUIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538003.png)
![ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate](/img/structure/B6538015.png)
![N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538021.png)
![N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538032.png)
![N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538037.png)
![2-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B6538043.png)
![N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide](/img/structure/B6538048.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)
![N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538065.png)

![1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538078.png)
![1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538088.png)

